N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide
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Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields of research. This compound features a fused bicyclic system with an indene moiety and a fluorinated pyridine ring, making it a subject of study for its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with a disintegrin and metalloproteinase with thrombospondin motifs 5 .
Mode of Action
It is likely that the compound interacts with its target protein, leading to changes in the protein’s function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have shown insecticidal activity, suggesting that this compound may also have potential uses in pest control .
Preparation Methods
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the indene moiety.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides or acid chlorides.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow chemistry techniques to enhance efficiency and reduce waste.
Chemical Reactions Analysis
N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions, leading to a variety of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide can be compared with other similar compounds, such as:
- N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- 2,3-dihydro-1H-inden-1-yl-2,7-diazaspiro[3.6]nonane derivatives
These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its fluorinated pyridine ring, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-14-9-11(7-8-17-14)15(19)18-13-6-5-10-3-1-2-4-12(10)13/h1-4,7-9,13H,5-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENDEWDSTWWOIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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